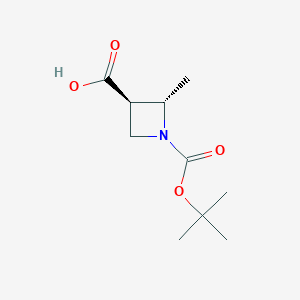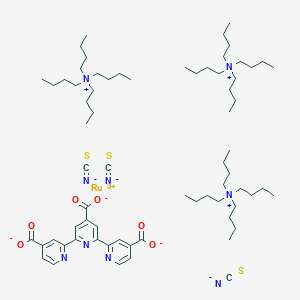
N-(4-Pentynoyl)-galactosamine tetraacylated (Ac4GalNAl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Pentynoyl)-galactosamine tetraacylated (Ac4GalNAl) is an alkyne-labeled monosaccharide . It provides a highly specific tool for studying glycoproteins through metabolic labeling in vivo and subsequent chemoselective ligation . The acetyl groups increase cell permeability and allow the unnatural sugars to easily pass through the cell membrane .
Synthesis Analysis
The synthesis of Ac4GalNAl involves the use of alkyne-labeled monosaccharides . It is cell-permeable and is intracellularly processed and incorporated instead of its natural monosaccharide counterpart .Molecular Structure Analysis
The molecular formula of Ac4GalNAl is C19H25NO10 . It is an alkyne-labeled monosaccharide, which means it contains a triple bond between two carbon atoms .Chemical Reactions Analysis
The resulting alkyne-contained glycoprotein from Ac4GalNAl can be detected via Cu(I)-catalyzed (CuAAC) click reaction with either fluorescent-labeled azides or biotin-azide .Physical And Chemical Properties Analysis
Ac4GalNAl is a beige powder . It has a molecular weight of 427.41 . It is soluble in DMSO, DMF, DCM, THF, and chloroform .Scientific Research Applications
Metabolic Labeling of Glycoproteins
Ac4GalNAl is utilized in metabolic labeling to study glycoproteins within living organisms. It’s an alkyne-labeled monosaccharide that is processed intracellularly and incorporated into glycoproteins in place of the natural monosaccharide N-acetylglucosamine (GlcNAc). This allows for the specific detection of glycoproteins through a chemoselective ligation process .
Click Chemistry for Protein Tracking
The compound’s alkyne group enables it to participate in click chemistry reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is used to attach fluorescent labels or other probes to the modified glycoproteins, facilitating the tracking and study of proteins within cells .
Cell Surface Glycoprotein Characterization
Ac4GalNAl serves as a tool for identifying and characterizing cell surface sialic acid-containing glycoproteins. The acetyl groups enhance cell permeability, allowing the unnatural sugar to enter the cell more easily, where it is then incorporated into cell surface proteins .
Proteomic Analysis
Researchers use Ac4GalNAl for proteomic analysis to understand protein expression, interaction, and function. The alkyne-modified proteins can be isolated and identified, providing insights into cellular processes and protein networks .
Study of Glycan Processing
The compound is instrumental in studying the intracellular processing of glycans. By tracking the incorporation of Ac4GalNAl into cellular proteins, scientists can gain a better understanding of glycan biosynthesis and metabolism .
Drug Discovery and Development
In drug discovery, Ac4GalNAl can be used to identify potential drug targets by isolating and studying glycoproteins that play a role in disease pathways. This can lead to the development of new therapeutic agents .
Biomarker Identification
The ability to label and track glycoproteins makes Ac4GalNAl a valuable tool in the search for biomarkers. These biomarkers can be used for diagnostic purposes or to monitor the progression of diseases .
Understanding Glycoprotein Roles in Diseases
Finally, Ac4GalNAl aids in researching the roles that glycoproteins play in various diseases. By understanding how these proteins function and interact in pathological conditions, new strategies for treatment can be devised .
Mechanism of Action
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODQGPKRSTUNAT-FTWQHDNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)



![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)




![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)



